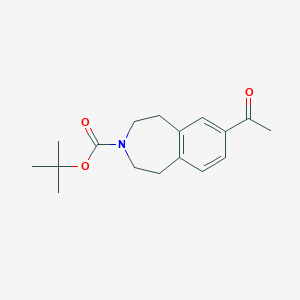

tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate

Description

tert-Butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene ring. The compound features a tert-butyl carbamate group at the 3-position and an acetyl substituent at the 7-position of the benzazepine core. This structural motif is significant in medicinal chemistry due to the benzazepine scaffold’s versatility in modulating biological targets, such as G-protein-coupled receptors (GPCRs) or enzymes .

The tert-butyl carbamate group enhances the compound’s stability and solubility in organic solvents, which is advantageous for synthetic intermediates.

Properties

IUPAC Name |

tert-butyl 7-acetyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-12(19)14-6-5-13-7-9-18(10-8-15(13)11-14)16(20)21-17(2,3)4/h5-6,11H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZZPACMXFVUMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CCN(CC2)C(=O)OC(C)(C)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate involves several steps. One common synthetic route includes the reaction of a benzazepine derivative with tert-butyl chloroformate and acetic anhydride under controlled conditions . The reaction typically requires a base such as triethylamine to facilitate the formation of the ester bond. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Scientific Research Applications

tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs of tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate, highlighting substituent variations and their implications:

Key Observations:

Substituent Effects: The acetyl group in the target compound introduces a ketone moiety, which may reduce metabolic oxidation compared to primary amines (e.g., 7-amino analog) but could increase susceptibility to hydrolysis. The 7-amino analog (CAS 188576-49-0) is a precursor for further functionalization, such as amide bond formation, making it valuable in combinatorial chemistry .

Synthetic Utility: The tert-butyl carbamate group in all analogs serves as a protective group for amines, enabling selective deprotection during multi-step syntheses. The 7-hydroxy isoquinoline derivative (CAS 449175-43-3) highlights the interchangeability of benzazepine and isoquinoline cores in medicinal chemistry .

Biological Relevance :

- While the target compound’s biological activity remains uncharacterized in the evidence, benazepril’s ACE inhibition exemplifies how substituent choice (e.g., carboxylate vs. acetyl) dictates pharmacological profiles .

Biological Activity

Tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate (CAS No. 264264-31-5) is a compound belonging to the benzazepine family, characterized by its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties and relevant case studies.

- Molecular Formula : C17H23NO3

- Molar Mass : 289.37 g/mol

- Storage Conditions : 2-8 °C

| Property | Value |

|---|---|

| Molecular Formula | C17H23NO3 |

| Molar Mass | 289.37 g/mol |

| CAS Number | 264264-31-5 |

| Storage Temperature | 2-8 °C |

Biological Activity Overview

Research into the biological activity of tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate has primarily focused on its role as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease.

Acetylcholinesterase Inhibition

The compound exhibits significant AChE inhibitory activity, which is vital for enhancing cholinergic transmission in the brain. The following table summarizes findings related to its AChE inhibition:

| Compound | AChE Inhibition IC50 (μM) |

|---|---|

| Tert-butyl 7-acetyl-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate | TBD |

| Reference Compound (e.g., Galantamine) | 0.1 |

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that various benzazepine derivatives, including tert-butyl 7-acetyl derivatives, showed potent AChE inhibition in vitro. The mechanism involves binding to the active site of the enzyme, preventing acetylcholine breakdown and thereby increasing its availability in synaptic clefts .

- Animal Model Studies :

- Neuroprotective Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.